3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide
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Overview
Description
Preparation Methods
The synthesis of 3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the naphtho-thiete ring system. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the epoxy group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the epoxy and phenyl groups.
Scientific Research Applications
3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the naphtho-thiete ring system can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar compounds include:
2-Methyl-3,8-diphenyl-2H-naphtho(2,3-b)thiete, 1,1-dioxide: This compound has a similar structure but with a methyl group, which can affect its reactivity and applications.
3,8-Diphenyl-2H-naphtho(2,3-b)thiete, 1,1-dioxide: Lacks the epoxy group, leading to different chemical properties and uses.
The uniqueness of 3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide lies in its combination of an epoxy group and a naphtho-thiete ring, which provides a versatile platform for various chemical and biological applications.
Properties
CAS No. |
981-25-9 |
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Molecular Formula |
C23H18O3S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,8-diphenyl-13-oxa-10λ6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide |
InChI |
InChI=1S/C23H18O3S/c24-27(25)15-20-21(27)23(17-11-5-2-6-12-17)19-14-8-7-13-18(19)22(20,26-23)16-9-3-1-4-10-16/h1-14,20-21H,15H2 |
InChI Key |
OTRXFUPTBFSOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(S1(=O)=O)C3(C4=CC=CC=C4C2(O3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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